Chloroprene

Catalog No.
S590553
CAS No.
126-99-8
M.F
C4H5Cl
CH2=CClCH=CH2
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprene

CAS Number

126-99-8

Product Name

Chloroprene

IUPAC Name

2-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl
CH2=CClCH=CH2
C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2

InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N

SMILES

C=CC(=C)Cl

Solubility

Slightly soluble (NTP, 1992)
Miscible in ethyl ether, acetone, and benzene; slightly soluble in water.
Soluble in alcohol, diethyl ether
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Slight

Synonyms

Chloroprene

Canonical SMILES

C=CC(=C)Cl

Precursor for Neoprene Synthesis

Chloroprene acts as the fundamental building block, or monomer, for the polymerization reaction that creates polychloroprene. This process involves linking numerous chloroprene molecules together to form long, chain-like structures, resulting in the elastomeric properties of neoprene [National Toxicology Program, "Report on Carcinogens, Fifteenth Edition - Chloroprene," ].

Material Science Research with Neoprene

Neoprene's unique properties, such as its flexibility, chemical resistance, and flame retardancy, make it valuable for various scientific research applications. These include:

  • Development of medical devices: Neoprene's biocompatibility and waterproof nature make it suitable for tubing, catheters, and other medical equipment [National Institute of Environmental Health Sciences, "Chloroprene CAS No. 126-99-8," ].
  • Material characterization: Studies investigate neoprene's mechanical properties, such as its tensile strength, tear resistance, and resilience, to understand its suitability for diverse applications [Lee, J.-H. et al., "Flame retardant chloroprene rubbers with high tensile strength and elongation at break via dual cross-linked networks," Polymer Bulletin (2020), ].
  • Environmental science: Research explores the use of neoprene in environmental remediation efforts, such as oil spill containment booms and sorbent materials, due to its oil and chemical resistance [Environmental Protection Agency, "Chloroprene | Hazardous Waste Cleanup Information," ].

Chloroprene, known chemically as 2-chlorobuta-1,3-diene, is a colorless volatile liquid with the molecular formula C4H5Cl\text{C}_4\text{H}_5\text{Cl}. It serves primarily as a monomer in the production of polychloroprene, commonly referred to as neoprene, a synthetic rubber first developed in the 1930s by DuPont. Chloroprene is notable for its excellent chemical stability, resistance to oil and ozone, and self-extinguishing properties when used in rubber applications .

Chloroprene is a hazardous compound and requires careful handling in research settings. Here are some key safety concerns:

  • Toxicity: Exposure to chloroprene can irritate the skin, eyes, and respiratory system. Chronic exposure may be carcinogenic [].
  • Flammability: Flammable liquid with a low flash point [].
, particularly polymerization. The polymerization of chloroprene can occur through different mechanisms, including:

  • Free Radical Polymerization: This is the most common method, often performed in aqueous emulsion using anionic soap systems and redox catalysts like potassium persulfate .
  • Dimerization: Chloroprene can spontaneously dimerize under certain conditions, leading to unwanted side products .
  • Oxidation and Epoxidation: Chloroprene can also react with oxidizing agents to form epoxides or other oxidized products .

Chloroprene has been associated with various biological effects due to its potential toxicity. Acute exposure can lead to symptoms such as dizziness, respiratory irritation, and gastrointestinal disorders. Chronic exposure has been linked to liver function abnormalities and cardiovascular issues . The Environmental Protection Agency has classified chloroprene as likely carcinogenic to humans based on occupational exposure studies that indicated an increased risk of lung cancer among workers .

Chloroprene is synthesized primarily from 1,3-butadiene through three main steps:

  • Chlorination: 1,3-butadiene is chlorinated to produce a mixture of dichloroalkenes.
  • Isomerization: The resulting dichloroalkenes are subjected to isomerization to yield 3,4-dichloro-1-butene.
  • Dehydrochlorination: This compound undergoes dehydrochlorination using a base to produce chloroprene .

Chloroprene is primarily used in the production of polychloroprene rubber (neoprene), which finds applications in:

  • Automotive Parts: Seals and gaskets due to its oil resistance.
  • Footwear: Used in soles and waterproof clothing.
  • Adhesives: Employed in various bonding applications due to its strong adhesive properties.
  • Electrical Insulation: Utilized for its low gas permeability and flame resistance .

Research indicates that chloroprene can interact with various biological systems. Studies have shown that chronic exposure may lead to immune system depression and potential carcinogenic effects. Furthermore, interactions with other chemicals during manufacturing processes can result in hazardous by-products .

Chloroprene shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Properties
IsopreneC5H8\text{C}_5\text{H}_8Forms natural rubber; more reactive than chloroprene.
ButadieneC4H6\text{C}_4\text{H}_6A key precursor for synthetic rubber production; less stable.
VinylacetyleneC4H4\text{C}_4\text{H}_4Used historically for chloroprene synthesis; less common now.
1-ChlorobutadieneC4H5Cl\text{C}_4\text{H}_5\text{Cl}An impurity in chloroprene production; similar reactivity.

Chloroprene's unique combination of properties—such as its balance of chemical resistance and mechanical strength—distinguishes it from these similar compounds, making it particularly valuable in industrial applications.

Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a pungent, ether-like odor.

Color/Form

Colorless liquid

XLogP3

2.3

Boiling Point

138.9 °F at 760 mm Hg (NTP, 1992)
59.4 °C
139°F

Flash Point

-4 °F (NTP, 1992)
-20 °C (OPEN CUP)
-20 °C c.c.
-4°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3.0 (AIR= 1)
Relative vapor density (air = 1): 3.1

Density

0.9583 at 68 °F (USCG, 1999)
1.23
0.956 @ 20 °C/4 °C
Relative density (water = 1): 0.96
0.96

LogP

2.2 (calculated)

Odor

Pungent, ether-like odo

Melting Point

-202 °F (NTP, 1992)
-130.0 °C
Varies with the temperature of crystallization, and the time and temperature of any subsequent annealing; approximately 30-70 °C
-130 °C
-153°F

UNII

42L93DWV3A

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

118 mm Hg at 50 °F ; 188 mm Hg at 68° F (NTP, 1992)
215.48 mmHg
215 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 23.2
188 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Curing systems: metallic oxides (eg, magnesium oxide), organic accelerators (eg, ethylene thiourea), and retarders.
Antidegradants: octylated diphenylamine, organic monosulfide or phosphite, unsaturated oil, disubstituted para-phenylenediamines
Reinforcing fillers: carbon black, hard clay, silica, calcium silicate, hydrated alumina.
Plasticizers: naphthenic and aromatic oils, liquid chloroprene polymers, methacrylate esters, polyesters
INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.

Other CAS

126-99-8
9010-98-4

Wikipedia

Chloroprene

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree

Methods of Manufacturing

Chloroprene polymerization is most often carried out in aqueous emulsion using an anionic soap system; a water-soluble redox catalyst (eg, potassium persulfate) is normally used to provide high reaction rate at relatively low polymerization temperatures.
Addition of cold hydrochloric acid to vinylacetylene; chlorination of butadiene.

General Manufacturing Information

Synthetic rubber manufacturing
1,3-Butadiene, 2-chloro-: ACTIVE
... ISOLATION OF 3,4-DICHLORO-1-BUTENE ISOMER (INCL SOME FROM ISOMERIZATION OF 1,4-1SOMER) & REACTION WITH SODIUM HYDROXIDE; DIMERIZATION OF ACETYLENE & ADDITION OF HYDROGEN CHLORIDE (FORMER METHOD; NON USA METHOD).

Analytic Laboratory Methods

OSW Method 0031. Sampling Method for Volatile Organic Compounds. Target detection limit= 0.100 ug/cu m
OSW Method 8240B. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Estimated qunatitation limit= 5.0 ug/l.
OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
EAD Method 1624. Volatile Organic Compounds by Isotope Dilution GCMS.
NIOSH Method 1002. Analyte: Chloroprene. Matrix: Air. Procedure: Gas chromatography flame ionization detector. For chloroprene this method has an estimated detection limit of 0.03 mg/sample. The overall precision/RSD is 0.021. Applicability: The working range is 10 to 60 ppm (40 to 200 mg/cu m) for a 3-liter air sample. Interferences: None known.

Clinical Laboratory Methods

SFSAS Method SFSAS_29. Extraction and Analysis of Organics in Biological Tissue.

Storage Conditions

/OXIDATION/...INHIBITED BY STORAGE AT LESS THAN -15 °C AND/OR BY THE ADDN OF ANTIOXIDANTS TO THE FRESH DISTILLATE.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

PRETREATMENT WITH AROCLOR PREVENTED LIVER INJURY FOLLOWING EXPOSURE TO 100 & 300 PPM OF CHLOROPRENE. LUNG NONPROTEIN SULFHYDRYL CONCN WAS NOT DECR BY CHLOROPRENE EXPOSURE OF POLYCHLORINATED BIPHENYL PRETREATED RATS.
The brain ATP levels in rats were decreased at 7-30 days after the ip injection of chloroprene (600 umol/100 g body weight). However, the simultaneous administration of alpha-tocopherol acetate (0.1 mg/100 g body weight) counteracted this effect of chloroprene. The toxicity of chloroprene depletes the endogenous alpha-tocopherol supply. Administration of exogenous alpha-tocopherol can then counteract this toxic effect of chloroprene.

Stability Shelf Life

RESISTANT TO OILS, OXYGEN, OZONE, CORONA DISCHARGE, & ELECTRIC CURRENT
POLYMERIZES ON STANDING

Dates

Modify: 2023-08-15

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